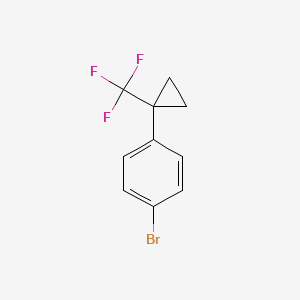

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOJKFHNKMTEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679304 | |

| Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227160-18-0 | |

| Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a key building block in medicinal chemistry. This document consolidates available data on its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

This compound is a halogenated aromatic hydrocarbon featuring a unique trifluoromethyl-substituted cyclopropyl moiety. This structural motif is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227160-18-0 | [1][2] |

| Molecular Formula | C₁₀H₈BrF₃ | [1] |

| Molecular Weight | 265.07 g/mol | [1] |

| Physical Form | Liquid | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |

Table 2: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) | [1] |

| GC/MS (ESI+) | Rt = 3.45 min, m/z = 264/266 [M+H]⁺ | [1] |

Synthesis and Reactivity

The synthesis of this compound is a critical step for its utilization in further chemical transformations. A detailed experimental protocol has been described in the patent literature.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patent describing the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.[1]

Materials:

-

1-phenyl-1-(trifluoromethyl)cyclopropane

-

Zinc bromide (ZnBr₂)

-

Montmorillonite K10

-

Methanol (MeOH)

-

Pentane

-

Bromine (Br₂)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Argon (Ar)

Procedure:

-

Activation of Catalyst: 1.40 g (6.22 mmol) of zinc bromide is dissolved in 56 ml of methanol. 5.64 g of montmorillonite K10 is added, and the mixture is stirred at room temperature for 1 hour. The methanol is removed, and the remaining powder is heated in a sand bath at 200°C for 1 hour and then cooled under an argon atmosphere.[1]

-

Bromination Reaction: 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane is dissolved in 50 ml of pentane. 6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite is added. 27.7 ml (537 mmol) of bromine is then added dropwise slowly in the dark while stirring. The mixture is stirred overnight at room temperature in the dark.[1]

-

Work-up: The reaction is cooled with an ice bath, and 150 ml of a saturated aqueous sodium sulfite solution is slowly added dropwise until the mixture is decolorized (approximately 30 minutes of stirring at room temperature).[1]

-

Extraction and Purification: The solid is filtered off and washed twice with pentane. The phases of the filtrate are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure. Note: The target compound is volatile.[1]

Yield: The reported yield is quantitative, though the product may contain residual pentane.[1]

Reactivity and Potential Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

-

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester to form a C-C bond, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling with a primary or secondary amine, a crucial transformation for the synthesis of many biologically active compounds.

Applications in Drug Discovery

This compound serves as a key starting material for the synthesis of compounds targeting important biological pathways implicated in various diseases.

T-Type Calcium Channel Blockers for Epilepsy

This compound is a reactant in the synthesis of potent and selective T-type calcium channel blockers, which are being investigated as potential treatments for generalized epilepsies.[2] T-type calcium channels are low-voltage-activated channels that play a crucial role in the generation of neuronal burst firing, which is a hallmark of absence seizures.[4][6][7]

The signaling pathway involves the activation of T-type calcium channels leading to calcium influx, which in turn triggers neuronal burst firing characteristic of seizures. Derivatives of this compound are designed to block these channels, thereby reducing neuronal hyperexcitability.

Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation

The compound is also utilized in the synthesis of inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has neuroprotective and anti-inflammatory effects. This makes MAGL a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.

The workflow for developing MAGL inhibitors from this compound would involve a series of synthetic steps, likely including cross-coupling reactions, to build the final inhibitor molecule.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its utility in preparing compounds that modulate key biological targets such as T-type calcium channels and monoacylglycerol lipase highlights its importance in the fields of medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in developing new therapeutics for neurological disorders.

References

- 1. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]

- 8. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. Due to the compound's relatively recent emergence as a reactant in pharmaceutical synthesis, publicly available experimental data on its physical characteristics is limited. This guide compiles the available information and presents standardized methodologies for the experimental determination of key physical properties.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene |

| CAS Number | 1227160-18-0[1] |

| Molecular Formula | C₁₀H₈BrF₃[1] |

| Molecular Weight | 265.07 g/mol [1] |

| Physical Form | Liquid (at room temperature)[2][3] |

Quantitative Physical Properties

A comprehensive search of scientific literature and chemical databases reveals a notable lack of experimentally determined quantitative physical properties for this compound. The data presented below is based on information from chemical suppliers and synthesis reports.

| Property | Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | Not available | Synthesis literature notes "significant volatility," suggesting a relatively low boiling point.[4] |

| Density | Not available | - |

| Solubility | Not available | The synthesis protocol suggests solubility in pentane.[4] |

| Refractive Index | Not available | - |

Experimental Protocols for Physical Property Determination

Given the absence of published experimental data for this compound, this section outlines standard laboratory protocols for determining its key physical properties.

Determination of Melting Point (Thiele Tube Method)

Objective: To determine the temperature at which the solid phase of a substance transitions to the liquid phase.

Methodology:

-

A small, dry sample of the crystalline substance is packed into a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The thermometer and capillary tube assembly is suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated at the side arm, allowing for even heat distribution via convection currents.

-

The temperature is recorded at the first sign of liquid formation and again when the entire sample has melted. The range between these two temperatures is reported as the melting point.

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small volume of the liquid is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

For volatile substances, a micro-boiling point determination using a capillary tube can be employed.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

A pycnometer (a small glass flask of a known volume) is weighed empty.

-

The pycnometer is filled with the sample liquid and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

The temperature of the laboratory is recorded.

-

The density of the sample liquid is calculated using the masses and the known density of the reference liquid.

Determination of Solubility

Objective: To determine the extent to which the compound dissolves in various solvents.

Methodology:

-

A small, accurately weighed amount of the compound is added to a known volume of a specific solvent in a test tube or vial.

-

The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature.

-

The process is repeated with increasing amounts of the solute until saturation is reached (i.e., no more solute dissolves).

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution. This process is repeated for a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).

Visualizations

Workflow for Physicochemical Characterization of a Novel Compound

Caption: Workflow for the synthesis and physicochemical characterization of a new chemical entity.

References

- 1. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 [chemicalbook.com]

- 2. This compound | 1227160-18-0 [sigmaaldrich.com]

- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene [cymitquimica.com]

- 4. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Key Building Block for T-Type Calcium Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry. Its unique structural features, particularly the trifluoromethylated cyclopropyl moiety, make it a valuable precursor for the synthesis of novel therapeutic agents, most notably selective T-type calcium channel blockers. This document details its chemical properties, a robust synthesis protocol, its application in drug discovery with a focus on T-type calcium channel modulation, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a halogenated organic compound with the molecular formula C₁₀H₈BrF₃.[1] Its structure features a benzene ring substituted with a bromine atom and a 1-(trifluoromethyl)cyclopropyl group at the para position. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1227160-18-0 | [1] |

| Molecular Formula | C₁₀H₈BrF₃ | [1] |

| Molecular Weight | 265.07 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Soluble in common organic solvents like pentane and N,N-dimethyl-formamide. | [3] |

Spectroscopic Data:

-

¹H-NMR (400 MHz, CDCl₃, δ/ppm): 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H).[3]

-

GC/MS (ESIpos): Rt=3.45 min, m/z=264/266 [M+H]⁺.[3]

Synthesis Protocol

A detailed and high-yield synthesis of this compound has been reported, starting from 1-phenyl-1-(trifluoromethyl)cyclopropane. The protocol involves a bromination reaction catalyzed by activated zinc bromide on montmorillonite K10.[3]

Materials and Reagents

-

1-phenyl-1-(trifluoromethyl)cyclopropane

-

Zinc bromide (ZnBr₂)

-

Montmorillonite K10

-

Methanol

-

Pentane

-

Bromine (Br₂)

-

Saturated aqueous sodium sulfite solution

-

Sodium sulfate (Na₂SO₄)

-

Argon gas

Experimental Procedure

Step 1: Activation of Zinc Bromide on Montmorillonite K10 [3]

-

Introduce 1.40 g (6.22 mmol) of zinc bromide into 56 ml of methanol.

-

Add 5.64 g of montmorillonite K10 to the solution and stir the mixture at room temperature for 1 hour.

-

Remove the methanol by evaporation.

-

Heat the remaining powder in a sand bath at a bath temperature of 200°C for 1 hour.

-

Allow the activated catalyst to cool under an argon atmosphere.

Step 2: Bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane [3]

-

In a flask protected from light, dissolve 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane in 50 ml of pentane.

-

Add 6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite K10 catalyst to the solution.

-

Slowly add 27.7 ml (537 mmol) of bromine dropwise in the dark while stirring.

-

Continue stirring the mixture at room temperature overnight in the dark.

-

After the reaction is complete, cool the mixture with an ice bath and slowly add 150 ml of a saturated aqueous sodium sulfite solution dropwise to decolorize the mixture. Stir for an additional 30 minutes at room temperature.

-

Filter the solid and rinse it twice with pentane.

-

Separate the phases of the filtrate and extract the aqueous phase twice with 200 ml of pentane each time.

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure with gentle heating due to the volatility of the product.

Synthesis Workflow Diagram

Application in Drug Discovery: T-Type Calcium Channel Blockers

This compound serves as a crucial starting material for the synthesis of potent and selective T-type calcium channel blockers.[4] T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are low-voltage-activated ion channels that play a significant role in various physiological processes, including neuronal excitability and cardiac rhythm. Their dysregulation has been implicated in a range of disorders such as epilepsy, neuropathic pain, and certain types of cancer.[5]

The bromo-functional group of the title compound allows for its derivatization into more complex molecules. A key intermediate, 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide, is utilized in the synthesis of novel triazole-based T-type calcium channel blockers, as described in patent literature.[6]

Quantitative Biological Data

While specific biological data for this compound itself is not available, the inhibitory activities of its derivatives against T-type calcium channels have been reported. The following table summarizes the IC₅₀ values for representative triazole compounds synthesized using the 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide intermediate.

Table 2: Inhibitory Activity (IC₅₀) of Derivative Compounds against T-Type Calcium Channels

| Compound ID (from Patent US10246426B2) | Cav3.1 (μM) | Cav3.2 (μM) | Cav3.3 (μM) |

| Example 1 | 0.015 | 0.008 | 0.025 |

| Example 2 | 0.032 | 0.011 | 0.041 |

| Example 3 | 0.021 | 0.009 | 0.033 |

Data extracted from patent US10246426B2, which describes compounds synthesized from a closely related acetamide intermediate.[6]

Experimental Protocols for Biological Evaluation

The characterization of T-type calcium channel blockers typically involves electrophysiological techniques to measure the flow of ions through the channels in the presence of the test compound. The patch-clamp technique is the gold standard for such measurements.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory activity of compounds on T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a Cav3 subtype).

Materials and Solutions:

-

HEK293 cells stably expressing the T-type calcium channel subtype of interest (Cav3.1, Cav3.2, or Cav3.3)

-

External solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose (pH adjusted to 7.4 with CsOH)

-

Internal (pipette) solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (2-5 MΩ resistance)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

Procedure:

-

Culture the transfected HEK293 cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV.

-

Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).

-

Record baseline currents for a stable period.

-

Perfuse the cell with the external solution containing various concentrations of the test compound.

-

Record the currents at each concentration until a steady-state block is achieved.

-

Wash out the compound with the external solution to observe any recovery of the current.

-

Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Signaling Pathway Involvement

Blockade of T-type calcium channels can impact downstream signaling pathways. For instance, in neuronal cells, T-type calcium channel activity has been linked to the PI3K/AKT/GSK-3β signaling pathway, which is crucial for cell survival and proliferation. Inhibition of these channels can lead to the modulation of this pathway.

PI3K/AKT/GSK-3β Signaling Pathway

The PI3K/AKT/GSK-3β pathway is a key intracellular signaling cascade that regulates a wide range of cellular processes. In the context of T-type calcium channel modulation, the influx of Ca²⁺ can influence the activation of PI3K and subsequently AKT. Activated AKT can then phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β), a kinase involved in apoptosis and inflammation. Therefore, blocking T-type calcium channels could potentially lead to a decrease in AKT activation and a subsequent increase in GSK-3β activity.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a valuable building block in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic routes for enhanced clarity.

Introduction

This compound is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethylated cyclopropyl group attached to a brominated benzene ring, imparts desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. This guide explores the primary synthetic strategies for obtaining this compound, providing detailed experimental procedures to facilitate its preparation in a laboratory setting.

Synthetic Pathways

Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below.

Pathway 1: Electrophilic Bromination of (1-(Trifluoromethyl)cyclopropyl)benzene

This is a well-documented and efficient method that involves the direct bromination of the pre-formed (1-(trifluoromethyl)cyclopropyl)benzene. The trifluoromethylcyclopropyl group is a meta-director; however, under specific catalytic conditions, para-substitution can be achieved with high selectivity.

Caption: Pathway 1: Electrophilic Bromination.

Step 1: Activation of Zinc Bromide on Montmorillonite K10

-

In a suitable flask, 1.40 g (6.22 mmol) of zinc bromide is dissolved in 56 ml of methanol.

-

To this solution, 5.64 g of montmorillonite K10 is added, and the mixture is stirred at room temperature for 1 hour.

-

The methanol is removed under reduced pressure.

-

The remaining powder is heated in a sand bath at 200°C for 1 hour and then allowed to cool to room temperature under an inert atmosphere (e.g., argon).[1]

Step 2: Bromination of 1-Phenyl-1-(trifluoromethyl)cyclopropane

-

In a flask protected from light, 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane is dissolved in 50 ml of pentane.[1]

-

6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite K10 is added to the solution.

-

While stirring, 27.7 ml (537 mmol) of bromine is added dropwise in the dark.[1]

-

The reaction mixture is stirred at room temperature overnight in the dark.[1]

-

The reaction is quenched by the slow, dropwise addition of 150 ml of a saturated aqueous sodium sulfite solution, while cooling with an ice bath. The mixture is then stirred at room temperature for approximately 30 minutes until decolorized.[1]

-

The solid is removed by filtration and washed twice with pentane.[1]

-

The filtrate phases are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time.[1]

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

| Parameter | Value | Reference |

| Yield | >100% (crude, contains residual pentane) | [1] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) | [1] |

| GC/MS (ESI+) | Rt = 3.45 min, m/z = 264/266 [M+H]⁺ | [1] |

Pathway 2: Trifluoromethylcyclopropanation of 4-Bromostyrene

This alternative pathway involves the construction of the trifluoromethylcyclopropane ring onto a commercially available brominated starting material, 4-bromostyrene. This approach is advantageous as it avoids the handling of elemental bromine in the final step. A common method for this transformation is the rhodium-catalyzed reaction with a trifluorodiazoethane precursor.

Caption: Pathway 2: Trifluoromethylcyclopropanation.

Note: A specific experimental protocol for the trifluoromethylcyclopropanation of 4-bromostyrene to yield the title compound was not found in the literature. The following is a representative procedure based on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes from various styrene derivatives.

-

In a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium catalyst (e.g., Rh₂(R-PTAD)₄, 1 mol%).

-

Add the solvent (e.g., dichloromethane) and 4-bromostyrene (1.0 equiv).

-

To this solution, add a solution of 1-aryl-2,2,2-trifluorodiazoethane (1.2 equiv) in the same solvent dropwise over a period of time at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

Based on similar reactions with other styrene derivatives, the following outcomes can be expected:

| Parameter | Expected Value |

| Yield | 60-90% |

| Diastereoselectivity | >90% |

| Enantioselectivity (with chiral catalyst) | 88-98% ee |

Data Summary

The following table summarizes the key quantitative aspects of the described synthetic pathways.

| Pathway | Starting Material | Key Reagents | Yield | Notes |

| 1: Bromination | 1-Phenyl-1-(trifluoromethyl)cyclopropane | Br₂, Zinc bromide on montmorillonite | >100% (crude) | Well-documented procedure.[1] |

| 2: Cyclopropanation | 4-Bromostyrene | 1-Aryl-2,2,2-trifluorodiazoethanes, Rhodium catalyst | 60-90% (expected) | Avoids elemental bromine in the final step. |

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1, the electrophilic bromination of a pre-synthesized (1-(trifluoromethyl)cyclopropyl)benzene, is a well-established method with a detailed experimental protocol and supporting analytical data. Pathway 2, the trifluoromethylcyclopropanation of 4-bromostyrene, presents a strong alternative that leverages modern catalytic methods and avoids the use of hazardous elemental bromine in the final step. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both pathways offer efficient access to this important building block for the advancement of pharmaceutical and materials science research.

References

Spectroscopic and Synthetic Profile of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a detailed fingerprint for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment |

| 7.47 | d | 2H | Ar-H |

| 7.32 | s | 2H | Ar-H |

| 1.39-1.30 | m | 2H | -CH₂- (cyclopropyl) |

| 1.04-0.95 | m | 2H | -CH₂- (cyclopropyl) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Interpretation |

| GC/MS | ESIpos | 264/266 | [M+H]⁺ |

| The presence of isotopic peaks at m/z 264 and 266 with an approximate 1:1 ratio is characteristic of a monobrominated compound. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ/ppm) | Assignment |

| ~140 | C-Br |

| ~132 | Ar-C |

| ~129 | Ar-CH |

| ~126 (q) | -CF₃ |

| ~30 | C (quaternary, cyclopropyl) |

| ~15 | -CH₂- (cyclopropyl) |

| Prediction based on general substituent effects and data from related aromatic and trifluoromethylated compounds. |

Table 4: Predicted Infrared (IR) Spectroscopic Data

Similarly, a predicted IR spectrum can be outlined based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Strong | Aromatic C=C stretch |

| ~1350 | Strong | C-F stretch (CF₃) |

| ~1150 | Strong | C-F stretch (CF₃) |

| ~1070 | Strong | C-Br stretch |

| 850-800 | Strong | p-disubstituted benzene C-H bend |

| Prediction based on characteristic absorption frequencies of aromatic and fluorinated compounds. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported and is summarized below.[1]

Synthesis of this compound

Materials:

-

1-phenyl-1-(trifluoromethyl)cyclopropane

-

Bromine

-

Zinc bromide

-

Montmorillonite K10

-

Pentane

-

Saturated aqueous sodium sulfite solution

-

Sodium sulfate

Procedure:

-

Activation of Catalyst: Zinc bromide (1.40 g, 6.22 mmol) and montmorillonite K10 (5.64 g) were stirred in methanol (56 ml) at room temperature for 1 hour. The methanol was removed, and the resulting powder was heated in a sand bath at 200°C for 1 hour and then cooled under argon.[1]

-

Bromination Reaction: 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) was dissolved in pentane (50 ml). The activated zinc bromide on montmorillonite (6.1 g, 5.37 mmol) was added to the solution. Bromine (27.7 ml, 537 mmol) was then added dropwise in the dark with stirring. The reaction mixture was stirred overnight at room temperature in the dark.[1]

-

Work-up: The reaction was quenched by the slow dropwise addition of a saturated aqueous sodium sulfite solution (150 ml) while cooling with an ice bath. The mixture was stirred for approximately 30 minutes until decolorized. The solid was removed by filtration and washed with pentane. The aqueous phase of the filtrate was extracted twice with pentane (200 ml each). The combined organic phases were dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structural motifs, a brominated aromatic ring and a trifluoromethyl-substituted cyclopropane, are prevalent in various pharmacologically active compounds. Accurate structural elucidation is paramount for its application in synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including experimental protocols, data interpretation, and a discussion of its spectral features.

¹H NMR Spectral Data

The proton NMR spectrum of this compound presents a distinct set of signals corresponding to the aromatic and cyclopropyl protons. The interpretation of this spectrum is crucial for confirming the compound's identity and purity.

Quantitative Data Summary

The reported ¹H NMR spectral data for this compound, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), is summarized in the table below. It is important to note that the reported multiplicity for the aromatic protons deviates from a classical AA'BB' system typically expected for a 1,4-disubstituted benzene ring. This could be due to a variety of factors including solvent effects or the electronic influence of the trifluoromethylcyclopropyl substituent, or it could be an oversimplification in the initial report.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.47 | Doublet (d) | 2H | Aromatic Protons (H-2, H-6) |

| 7.32 | Singlet (s) | 2H | Aromatic Protons (H-3, H-5) |

| 1.39 - 1.30 | Multiplet (m) | 2H | Cyclopropyl Protons |

| 1.04 - 0.95 | Multiplet (m) | 2H | Cyclopropyl Protons |

Note on Aromatic Proton Signals: The description of the aromatic region as a doublet and a singlet is atypical for a para-substituted benzene ring, which would be expected to show two distinct doublets.[1] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of the aromatic ring, potentially leading to a more complex or deceptively simple splitting pattern. Further analysis, including spectral simulation and comparison with analogous structures, is necessary for a definitive assignment.

Experimental Protocols

Synthesis of this compound

A reported synthesis involves the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.[1]

Materials:

-

1-phenyl-1-(trifluoromethyl)cyclopropane

-

Zinc bromide

-

Montmorillonite K10

-

Methanol

-

Bromine

-

Pentane

-

Saturated aqueous sodium sulfite solution

-

Sodium sulfate

Procedure:

-

Activation of Catalyst: Zinc bromide (1.40 g) is dissolved in methanol (56 ml), and montmorillonite K10 (5.64 g) is added. The mixture is stirred at room temperature for 1 hour. The methanol is removed, and the resulting powder is heated in a sand bath at 200°C for 1 hour and then cooled under an argon atmosphere.[1]

-

Bromination: 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g) is dissolved in pentane (50 ml). The activated zinc bromide on montmorillonite (6.1 g) is added. Bromine (27.7 ml) is then added dropwise slowly in the dark while stirring. The reaction mixture is stirred overnight at room temperature in the dark.[1]

-

Work-up: The reaction is quenched by the slow dropwise addition of a saturated aqueous sodium sulfite solution (150 ml) while cooling with ice. The mixture is stirred for approximately 30 minutes until it is decolorized. The solid is filtered off and washed with pentane. The aqueous phase of the filtrate is extracted twice with pentane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

¹H NMR Sample Preparation and Analysis

Sample Preparation:

-

A small amount (typically 5-10 mg) of purified this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: Room temperature

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Structural Assignment of ¹H NMR Signals

The following diagram illustrates the structure of this compound with the protons labeled corresponding to their expected NMR signals.

Caption: Structure of this compound with proton assignments.

Conclusion

The ¹H NMR spectrum of this compound provides key information for its structural verification. While the reported data for the aromatic region is somewhat ambiguous, the overall spectrum is consistent with the proposed structure. For unequivocal assignment, particularly of the aromatic protons, further investigation using two-dimensional NMR techniques (such as COSY and HSQC) and comparison with high-resolution experimental data would be beneficial. This guide serves as a comprehensive resource for researchers working with this compound, detailing its synthesis, NMR analysis protocol, and a critical interpretation of its spectral data.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a compound of interest in pharmaceutical research. The document details its expected fragmentation patterns under electron ionization, experimental protocols for its analysis, and key data presented in a clear, accessible format.

Executive Summary

This compound (C10H8BrF3) is a halogenated aromatic compound with a molecular weight of approximately 265.07 g/mol .[1][2] Its mass spectrum is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance.[3][4] Electron ionization mass spectrometry (EI-MS) is expected to induce specific fragmentation pathways, primarily involving the cleavage of the cyclopropyl ring and the loss of the bromine and trifluoromethyl groups. This guide outlines the predicted mass-to-charge ratios (m/z) of the key fragments and provides a detailed, hypothetical experimental protocol for acquiring and analyzing the mass spectrum of this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a molecular ion peak cluster and several characteristic fragment ions. The presence of a single bromine atom will result in two prominent peaks for any bromine-containing ion, separated by 2 m/z units and having nearly equal intensities (M+ and M+2).[3][4]

Quantitative Data Summary

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the proposed fragmentation origin for this compound.

| Proposed Ion Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Abundance | Fragmentation Step |

| [C10H8BrF3]⁺• | 264 | 266 | Moderate | Molecular Ion (M⁺•) |

| [C10H8F3]⁺ | 185 | - | High | Loss of •Br |

| [C9H5F3]⁺• | 168 | - | Moderate | Loss of •Br and CH3• |

| [C7H4Br]⁺ | 155 | 157 | Moderate | Loss of •C3H4F3 |

| [C6H4]⁺• | 76 | - | Low | Loss of •Br from [C6H4Br]⁺ |

Proposed Fragmentation Pathway

Under electron ionization, the initial event is the removal of an electron from the this compound molecule to form the molecular ion, [C10H8BrF3]⁺•. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are visualized in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation

-

Solvent Selection : Use a high-purity, volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

-

Standard Solution Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Agilent 8890 GC System or equivalent.

-

Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Volume : 1 µL.

-

Inlet Temperature : 250 °C.

-

Injection Mode : Splitless or split (e.g., 20:1 split ratio).

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : Scan from m/z 40 to 400.

Data Analysis

-

Total Ion Chromatogram (TIC) : Identify the peak corresponding to this compound.

-

Mass Spectrum Extraction : Extract the mass spectrum from the apex of the chromatographic peak.

-

Spectral Interpretation :

-

Identify the molecular ion peak cluster at m/z 264 and 266.[1]

-

Confirm the 1:1 intensity ratio characteristic of a monobrominated compound.[3][4]

-

Identify and annotate the major fragment ions as detailed in Table 1.

-

Compare the acquired spectrum with a library spectrum if available, or with the predicted fragmentation pattern.

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample receipt to final data interpretation.

Caption: Logical workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound provides a wealth of structural information. The characteristic isotopic signature of bromine serves as a key identifier for the molecular ion and bromine-containing fragments. Understanding the predicted fragmentation pathways is crucial for the accurate interpretation of the mass spectrum. The experimental protocol provided in this guide offers a robust starting point for the reliable analysis of this compound in a research or drug development setting.

References

An In-depth Technical Guide on the Solubility Characteristics of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the predicted solubility characteristics of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene based on its chemical structure and available data for structurally similar compounds. As of the latest literature review, specific experimental solubility data for this compound is not publicly available. A general experimental protocol for determining solubility is provided for research purposes.

Introduction

This compound is a fluorinated aromatic compound with the CAS Number 1227160-18-0.[1][2] It is recognized as a key reactant in the synthesis of potent and selective T-type calcium channel blockers, which are drug candidates for the treatment of generalized epilepsies.[2] Understanding the solubility of this compound is critical for its handling, reaction optimization, and purification in a laboratory or industrial setting. This guide outlines its predicted solubility based on its molecular structure and provides a general framework for its experimental determination.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is foundational to predicting its solubility.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈BrF₃ | [2] |

| Molecular Weight | 265.07 g/mol | [2] |

| Physical Form | Liquid | [3] |

| CAS Number | 1227160-18-0 | [1][2] |

| Predicted Lipophilicity (XLogP3) | ~4.2 (for isomer) | [4] |

Note: The XLogP3 value is for the isomer 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene and is used here as an estimate to indicate high lipophilicity.

Predicted Solubility Characteristics

Based on its molecular structure, this compound is a non-polar molecule. The presence of a large aromatic ring, a bromine atom, and a trifluoromethyl group contributes to its lipophilic (fat-soluble) nature. The trifluoromethyl group is highly electron-withdrawing and can participate in some polar interactions, but the overall character of the molecule is dominated by its non-polar components.

Predicted Solubility Profile:

| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Low | The molecule lacks significant hydrogen bonding capabilities and is highly non-polar, making it immiscible with water. Limited solubility may be observed in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate a wider range of molecules. The polarity of the C-Br and C-F bonds may allow for some interaction, leading to moderate to good solubility. |

| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane | High | "Like dissolves like." The non-polar, aromatic nature of the compound suggests high solubility in common non-polar organic solvents. |

General Experimental Protocol for Solubility Determination

Since no specific protocol for this compound is available, a general method for determining the solubility of a sparingly soluble compound is provided. This method is based on the shake-flask technique, which is a standard for thermodynamic solubility measurement.[5]

4.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, hexane, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or small glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2-5 mL). The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[5]

-

-

Sample Separation:

-

After shaking, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the excess compound.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution based on the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Conclusion

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 [chemicalbook.com]

- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene [cymitquimica.com]

- 4. 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene | C10H8BrF3 | CID 75984310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published computational studies on this specific molecule, this guide outlines the established theoretical methodologies that would be employed to determine its molecular and electronic properties. This theoretical framework is supplemented with available experimental data, including spectroscopic and synthesis protocols, to offer a complete profile of the compound for research and development purposes.

Introduction

This compound (CAS: 1227160-18-0) is a halogenated aromatic compound featuring a trifluoromethyl-substituted cyclopropyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, making it a potentially valuable building block in the synthesis of more complex molecules. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, properties of keen interest in drug discovery. This guide serves as a foundational resource for researchers, detailing both the known experimental characteristics and the theoretical approaches required to fully understand its chemical behavior.

Theoretical Properties

Computational Methodology

A robust computational protocol to elucidate the theoretical properties of this molecule would involve the following steps, illustrated in the workflow diagram below.

The geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G(d). Frequency calculations would then be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. To obtain more accurate electronic properties, single-point energy calculations would be carried out with a larger basis set, for instance, 6-311+G(d,p). Subsequent analyses, including Natural Bond Orbital (NBO) analysis for charge distribution and Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts, would provide a comprehensive theoretical profile.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from such a computational study.

Table 1: Predicted Molecular Identifiers and Descriptors

| Property | Value |

| Molecular Formula | C₁₀H₈BrF₃ |

| Molecular Weight | 265.07 g/mol |

| CAS Number | 1227160-18-0 |

| Predicted XLogP3 | 4.2 |

| Predicted Dipole Moment | Value to be calculated (Debye) |

Table 2: Predicted Geometrical Parameters (Optimized Structure)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | C-Br | Value |

| C-C (aromatic) | Value | |

| C-C (cyclopropyl) | Value | |

| C-CF₃ | Value | |

| C-F | Value | |

| Bond Angles (°) | C-C-C (aromatic) | Value |

| C-C-C (cyclopropyl) | Value | |

| F-C-F | Value | |

| Dihedral Angles (°) | C-C-C-C (ring) | Value |

Predicted Electronic and Spectroscopic Properties

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1] |

| ¹H (Aromatic) | Value | 7.47 (d, 2H), 7.32 (s, 2H) |

| ¹H (Cyclopropyl) | Value | 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) |

| ¹³C | Values for each unique carbon | Not Available |

| ¹⁹F | Value | Not Available |

Experimental Properties and Protocols

Experimental data for this compound has been reported in the context of its synthesis.

Synthesis Protocol

The synthesis of the title compound has been described in patent literature.[1] The process involves the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.

Materials:

-

1-phenyl-1-(trifluoromethyl)cyclopropane

-

Zinc bromide on montmorillonite K10 (activated)

-

Bromine

-

Pentane

-

Saturated aqueous sodium sulfite solution

-

Sodium sulfate

Procedure:

-

Activation of Catalyst: Zinc bromide (1.40 g, 6.22 mmol) is dissolved in methanol (56 ml), and montmorillonite K10 (5.64 g) is added. The mixture is stirred at room temperature for 1 hour. The methanol is removed, and the remaining powder is heated in a sand bath at 200°C for 1 hour and then cooled under argon.

-

Bromination Reaction: 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) is dissolved in pentane (50 ml). The activated zinc bromide on montmorillonite (6.1 g) is added. Bromine (27.7 ml, 537 mmol) is then added dropwise slowly in the dark while stirring. The mixture is stirred overnight at room temperature in the dark.

-

Workup: The reaction is cooled with an ice bath, and 150 ml of a saturated aqueous sodium sulfite solution is slowly added dropwise until the mixture is decolorized. The solid is filtered off and rinsed twice with pentane. The filtrate phases are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time.

-

Purification: The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.

Spectroscopic Data

The following experimental spectroscopic data has been reported:[1]

Table 5: Experimental Spectroscopic Data

| Technique | Data |

| ¹H-NMR | (400 MHz, CDCl₃, δ/ppm): 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) |

| GC/MS | (ESIpos): Rt=3.45 min, m/z=264/266 [M+H]⁺ |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzene ring. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Given its structural motifs, this compound is a promising candidate for applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The trifluoromethylcyclopropyl group can serve as a bioisostere for other chemical groups, potentially improving pharmacokinetic properties.

-

Agrochemicals: The incorporation of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides.

-

Materials Science: As a monomer or intermediate for the synthesis of specialty polymers and liquid crystals with tailored electronic and physical properties.

Conclusion

This technical guide has provided a detailed overview of the known and predicted properties of this compound. While experimental data is limited, a clear pathway for its theoretical characterization using standard computational methods has been outlined. The combination of a reactive bromine handle and a trifluoromethyl-substituted cyclopropyl group makes this a molecule of significant interest for further research and development in various fields of chemistry. The provided experimental protocol for its synthesis offers a practical starting point for its preparation and subsequent investigation.

References

A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylcyclopropyl Arenes

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylcyclopropyl (TFCp) moiety into aromatic systems represents a significant advancement in medicinal chemistry and drug discovery. This structural motif often imparts desirable physicochemical properties to lead compounds, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the latest methodologies for the synthesis of trifluoromethylcyclopropyl arenes, detailed experimental protocols, and a comparative analysis of quantitative data.

Synthetic Strategies for Trifluoromethylcyclopropanation of Arenes

The direct incorporation of the TFCp group onto arenes has been a synthetic challenge. However, recent breakthroughs in catalysis have led to the development of several robust methods. The primary strategies include photocatalytic radical reactions, rhodium-catalyzed cyclopropanations, and copper-catalyzed approaches.

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-C bonds under mild conditions.[4][5] This approach enables the generation of trifluoromethylcyclopropyl radicals from stable precursors, which can then be coupled with a variety of aromatic and heteroaromatic substrates.[5][6]

A key development in this area is the use of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate as a benchtop-stable reagent that efficiently releases the 1-(trifluoromethyl)cyclopropyl radical under mild photochemical conditions.[6] This method exhibits broad substrate scope, excellent functional group tolerance, and high regioselectivity, making it particularly suitable for late-stage functionalization in drug discovery programs.[5][6]

Experimental Workflow: Photocatalytic Trifluoromethylcyclopropanation

Proposed Signaling Pathway: Radical Mechanism

References

Stability and Storage of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. Drawing from available safety data and the known chemical properties of its structural motifs, this document outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and offers best practices for its handling and storage to ensure its integrity for research and development purposes.

Chemical and Physical Properties

Summarized below are the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1227160-18-0 | [1] |

| Molecular Formula | C₁₀H₈BrF₃ | [2] |

| Molecular Weight | 265.07 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Storage Temperature | Room Temperature; Sealed in dry conditions | [2][3] |

Recommended Storage and Handling

To maintain the chemical integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and the compound's structural characteristics.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C).[2][3] Some suppliers recommend cold-chain transportation.[3] | Avoidance of excessive heat which can promote degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light Exposure | Protect from light.[1][5] Store in an amber vial or in a dark location. | The aryl bromide bond may be susceptible to photolytic cleavage. |

| Moisture | Store in a dry, well-ventilated area.[4] Avoid contact with moisture.[1] | The trifluoromethyl group can be susceptible to hydrolysis under certain conditions. |

| Container | Use a polyethylene or polypropylene container as recommended by the manufacturer.[1] | To ensure compatibility and prevent leaching or reaction with the container material. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[5] | To prevent vigorous and potentially hazardous reactions. |

Predicted Degradation Pathways

The trifluoromethyl group is generally stable but can undergo hydrolysis to a carboxylic acid under alkaline conditions.[4] The carbon-bromine bond on the aromatic ring is a potential site for photodegradation, leading to dehalogenation.[6] The cyclopropane ring, with its inherent ring strain, may be susceptible to thermal degradation, potentially leading to ring-opening.[2]

Figure 1: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a combination of forced degradation studies and a long-term stability program is recommended.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.[6]

-

Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.[6]

-

Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound or a solution at a temperature significantly above the recommended storage temperature (e.g., 70°C) for 48 hours.

-

Photolytic Degradation: Expose a solution to a calibrated light source (e.g., UV lamp) for a defined period.[6]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Figure 2: Experimental workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Following the ICH guidelines, a formal stability study should be conducted to establish a re-test period or shelf life.[8]

Objective: To evaluate the stability of the compound under recommended and accelerated storage conditions over a defined period.

Methodology:

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging.[8]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Summary of Stability Profile

The following table summarizes the predicted stability of this compound based on its chemical structure. This should be confirmed by experimental data.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable | Minimal degradation expected |

| Alkaline Hydrolysis | Susceptible to degradation | 4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid |

| Oxidation | Likely stable | Minimal degradation expected |

| Thermal | Potentially unstable at elevated temperatures | Ring-opened isomers and other related substances |

| Photolytic | Susceptible to degradation | 1-(Trifluoromethyl)cyclopropyl)benzene and other related substances |

Conclusion

This compound is expected to be a stable compound when stored under the recommended conditions of room temperature, in a dry and dark environment, and under an inert atmosphere. However, it is predicted to be susceptible to degradation under alkaline, high-temperature, and photolytic stress conditions. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to rigorously assess the stability of this compound, ensuring its quality and integrity for its intended scientific applications. The generation of empirical stability data is crucial for defining appropriate storage, handling, and re-test periods.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dioxin20xx.org [dioxin20xx.org]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ema.europa.eu [ema.europa.eu]

Purity Analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common analytical techniques, detailed experimental protocols, and potential impurity profiles to ensure the quality and consistency of this critical raw material.

Introduction

This compound (CAS No. 1227160-18-0) is a fluorinated aromatic compound increasingly utilized in medicinal chemistry and drug discovery. The presence of the trifluoromethylcyclopropyl group can enhance metabolic stability and binding affinity of drug candidates. Given its role as a starting material, rigorous purity analysis is paramount to prevent the introduction of unwanted side products in the final active pharmaceutical ingredient (API). This guide details the analytical workflows and data interpretation necessary for the quality control of this compound.

Analytical Techniques for Purity Determination

A multi-technique approach is essential for a thorough purity assessment of this compound. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of the main component and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting process-related impurities and residual solvents. A typical GC-MS analysis of this compound would involve the separation of the compound from its impurities on a capillary column followed by mass spectrometric detection for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are indispensable tools for the structural elucidation and purity determination of fluorinated compounds. ¹H NMR provides information about the proton environment in the molecule, while ¹⁹F NMR is specific to the fluorine atoms. Quantitative NMR (qNMR) can be used for highly accurate purity assessment against a certified reference standard.

Experimental Protocols

GC-MS Method for Purity Analysis

Objective: To separate and identify volatile impurities and determine the percentage purity of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the chosen solvent.

-

Instrument Setup:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected m/z = 264/266 for [M]⁺).[1]

-

Calculate the area percentage of the main peak to determine the purity.

-

Identify impurity peaks by interpreting their mass spectra and comparing them to known potential impurities.

-

¹H NMR Method for Structural Confirmation and Purity

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz).

Reagents and Materials:

-

This compound sample.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal standard for quantitative analysis (optional, e.g., 1,3,5-trimethoxybenzene).

Procedure:

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

-

Instrument Setup:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and compare the chemical shifts and coupling patterns with the expected structure. The expected ¹H-NMR signals in CDCl₃ are approximately δ 7.47 (d, 2H), 7.32 (d, 2H), 1.39-1.30 (m, 2H), and 1.04-0.95 (m, 2H).[1]

-

Look for any unexpected signals that may indicate the presence of impurities.

-

Data Presentation